Succinimide-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in NMR Spectroscopy

¹⁵N NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules containing nitrogen atoms. By incorporating ¹⁵N into specific positions within a molecule, scientists can gain detailed information about the chemical environment surrounding the labeled nitrogen. Succinimide-15N serves as a useful probe molecule in ¹⁵N NMR studies due to its:

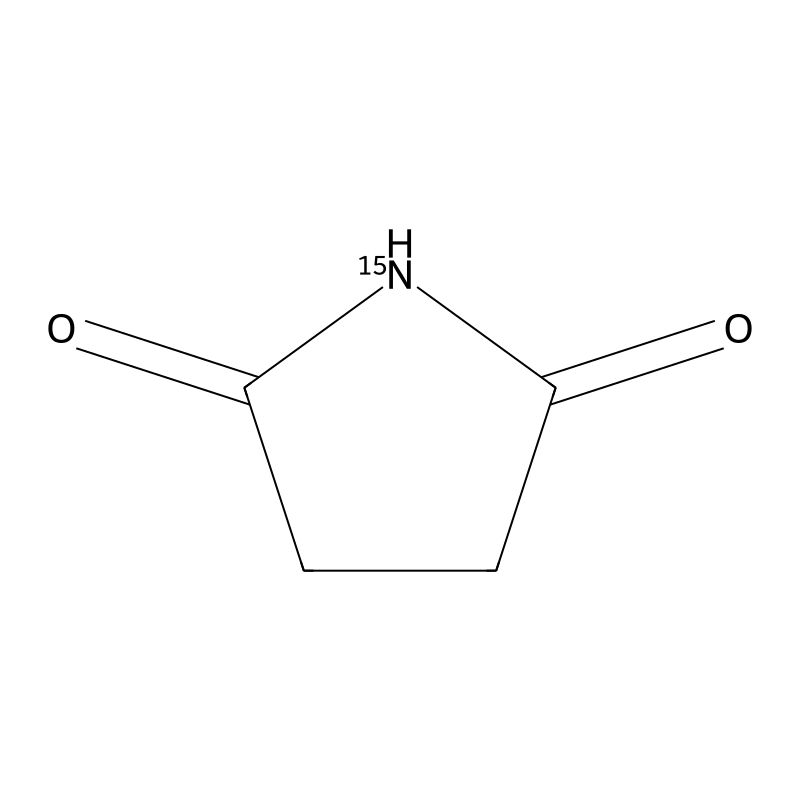

- Simple structure: Succinimide's structure consists of a four-membered cyclic ring containing two nitrogen atoms and two carbonyl groups. This relatively simple structure makes it easier to interpret the NMR signals arising from the ¹⁵N label. PubChem, National Institutes of Health:

- Availability of ¹⁵N enrichment: Succinimide-15N is commercially available with high enrichment (>98%) of the ¹⁵N isotope. This high enrichment ensures strong and clear signals in the ¹⁵N NMR spectrum. Sigma-Aldrich:

Succinimide-15N is a nitrogen-labeled derivative of succinimide, characterized by the empirical formula and a molecular weight of 100.08 g/mol. The compound is notable for its incorporation of the stable isotope nitrogen-15, which is useful in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Succinimide itself is a cyclic imide derived from succinic acid and plays a significant role in organic chemistry as a reagent and intermediate in peptide synthesis and modifications .

- Formation of Peptide Bonds: Succinimide-15N can react with amino acids to form amides, which are critical in peptide synthesis. This reaction often occurs via activation of the carboxyl group of the amino acid by succinimide, facilitating the formation of peptide bonds .

- Hydrolysis Reactions: Succinimide can undergo hydrolysis to yield its corresponding carboxylic acids, which may involve the release of nitrogen-containing byproducts .

- Modification Reactions: In proteins, succinimide derivatives can modify asparagine residues, leading to spontaneous deamidation and other post-translational modifications that affect protein stability and function .

The synthesis of succinimide-15N typically involves the following methods:

- Isotopic Labeling: Succinimide can be synthesized using nitrogen-15 labeled reagents or precursors to ensure that the final product contains the desired isotope. This method often involves controlled conditions to prevent contamination with non-labeled nitrogen .

- Condensation Reactions: The reaction between succinic anhydride and ammonia or primary amines under specific conditions can yield succinimide-15N. The use of nitrogen-15 labeled ammonia ensures that the resulting compound is isotopically enriched .

- Chemical Modification: Existing succinimide can be modified chemically to incorporate nitrogen-15 through various synthetic pathways, including those involving NMR-active solvents or catalysts that facilitate isotopic exchange .

Succinimide-15N has several applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: The stable isotope nitrogen-15 is particularly useful in NMR studies for elucidating molecular structures and dynamics due to its unique magnetic properties .

- Peptide Synthesis: It serves as an important reagent in peptide synthesis, particularly for labeling peptides for studies in biochemistry and molecular biology .

- Metabolic Studies: Researchers utilize succinimide-15N in metabolic tracing studies to understand nitrogen metabolism and protein turnover in biological systems .

Interaction studies involving succinimide-15N often focus on its role in protein chemistry. These studies utilize isotopic labeling to track interactions between proteins and ligands or substrates. For instance:

- Protein-Ligand Interactions: By incorporating succinimide-15N into peptides or proteins, researchers can use NMR spectroscopy to observe conformational changes upon ligand binding.

- Enzyme Mechanism Studies: The compound can help elucidate mechanisms of enzyme action by providing insights into substrate binding and transition states through isotopic effects on reaction rates .

Succinimide-15N shares structural similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Succinimide | Dicarboximide | Non-isotopically labeled version; widely used as a reagent. |

| 2-Pyrrolidinone | Lactam | Related cyclic structure; used in pharmaceuticals. |

| N-Methylsuccinimide | Methyl derivative | Exhibits different reactivity patterns due to methyl substitution. |

| 1,3-Dimethylsuccinimide | Dimethyl derivative | Increased steric hindrance affects reactivity compared to succinimide. |

Succinimide-15N is unique due to its isotopic labeling with nitrogen-15, which enhances its utility in NMR spectroscopy and metabolic studies compared to its non-labeled counterparts.

Succinimide-15N represents an important isotopically labeled compound used extensively in research applications requiring nitrogen tracing capabilities. The synthesis of this compound involves specialized techniques to incorporate the stable 15N isotope into the succinimide structure while maintaining high isotopic purity [1] [2]. The fundamental structure of succinimide consists of a five-membered ring containing a nitrogen atom and two carbonyl groups, with the molecular formula C4H5NO2 [3]. When synthesized with 15N isotope, the nitrogen atom in the ring is replaced with its heavier isotope, creating a valuable tracer compound [4].

Several synthetic routes have been developed for the preparation of succinimide-15N, each with distinct advantages depending on the required scale, purity, and available starting materials [2] [5]. The most common approaches involve either direct synthesis from 15N-enriched ammonia derivatives or isotopic exchange reactions with existing succinimide compounds [1] [6].

Nucleophilic Substitution Methods Using 15N-Enriched Reagents

Nucleophilic substitution represents one of the most efficient methods for incorporating 15N into the succinimide structure [7] [8]. This approach typically utilizes 15N-enriched ammonia or ammonium salts as the nitrogen source, which acts as a nucleophile in the reaction [9] [10].

The primary synthetic pathway involves the reaction of succinic anhydride with 15N-labeled ammonia or ammonium chloride [2] [3]. In this reaction, the nucleophilic 15NH3 attacks one of the carbonyl groups of succinic anhydride, forming an intermediate amide, which subsequently undergoes intramolecular cyclization to form succinimide-15N [5] [11]. The reaction can be represented as follows:

- Nucleophilic attack of 15NH3 on succinic anhydride

- Formation of succinamic acid intermediate

- Thermal cyclization with dehydration to form succinimide-15N [2] [3]

A modified approach utilizes chloroacetic acid and 15NH4Cl in a nucleophilic substitution reaction, similar to the method described for synthesizing 15N-labeled glycine [10] [12]. This reaction proceeds through an SN2 mechanism, where the 15N-labeled ammonia displaces the halide leaving group [7] [8].

| Reagent | Role in Synthesis | Typical Reaction Conditions |

|---|---|---|

| Succinic anhydride | Provides the carbon backbone | 175°C, under N2 atmosphere |

| 15NH4Cl (≥98 atom% 15N) | 15N source | Aqueous or methanolic solution |

| Silver nitrate | Catalyst for decarboxylation | Room temperature, 2 hours |

| Ammonium peroxydisulfate | Oxidizing agent | Aqueous medium |

Another effective nucleophilic substitution method involves the use of pyroglutamic acid as a precursor, which undergoes oxidative decarboxylation in the presence of silver nitrate and ammonium peroxydisulfate to yield succinimide-15N [5] [3]. This approach has been reported to achieve yields of up to 99% and represents a more sustainable route using biomass-derived feedstocks [5] [3].

Recent advances in nucleophilic substitution techniques have focused on improving the incorporation efficiency of 15N through the use of specialized catalysts and reaction conditions that minimize side reactions and isotopic dilution [6] [13]. For instance, the use of inert aprotic solvents such as N-methylpyrrolidone or dimethylformamide has been shown to enhance the nucleophilic substitution process by stabilizing reaction intermediates [3] [11].

Catalytic Hydrogenation Approaches for Isotope Incorporation

Catalytic hydrogenation represents an alternative approach for the incorporation of 15N into succinimide structures [14] [15]. This method typically involves the use of transition metal catalysts such as platinum, palladium, or nickel to facilitate hydrogen isotope exchange reactions [14] [15].

In the context of succinimide-15N synthesis, catalytic hydrogenation can be employed in two primary ways:

Hydrogenation of 15N-labeled precursors: This approach involves the catalytic hydrogenation of 15N-labeled maleimide or similar unsaturated precursors to form succinimide-15N [14] [6].

Catalytic isotope exchange: This method utilizes hydrogen isotope exchange (HIE) processes to incorporate 15N into existing succinimide structures through a catalyzed exchange mechanism [14] [12].

The efficiency of catalytic hydrogenation for 15N incorporation depends significantly on the choice of catalyst [15] [12]. Noble metal catalysts such as platinum and palladium have demonstrated superior performance in maintaining isotopic purity during the hydrogenation process [15] [14]. The catalytic mechanism typically involves the coordination of the substrate to the metal center, followed by hydrogen transfer and subsequent release of the labeled product [14] [6].

| Catalyst | Advantages | Typical Reaction Conditions |

|---|---|---|

| Platinum (Pt) | High stability, minimal isotope scrambling | Room temperature, H2 atmosphere |

| Palladium (Pd) | High activity, versatile substrate scope | Forms metal colloids during catalysis |

| Nickel (Ni) | Cost-effective, suitable for large-scale synthesis | Higher temperatures required |

Recent research has highlighted the differences between palladium and platinum catalysts in hydrogenation reactions [15] [14]. While palladium catalysts often show higher initial activity, they tend to form metal colloids during catalysis, which can affect the isotopic purity of the final product [15] [14]. In contrast, platinum catalysts maintain their coordination sphere during the reaction, resulting in more controlled isotope incorporation with minimal scrambling [15] [6].

Catalytic hydrogenation approaches for 15N incorporation offer several advantages, including milder reaction conditions and potentially higher isotopic purity in the final product [14] [6]. However, these methods typically require specialized equipment and careful control of reaction parameters to achieve optimal results [14] [15].

Purification and Characterization of Labeled Products

The purification and characterization of succinimide-15N are critical steps in ensuring the quality and utility of the final product for research applications [16] [17]. Various techniques have been developed to isolate the labeled compound from reaction mixtures and verify its isotopic enrichment [16] [18].

Purification Techniques

Column chromatography represents one of the most widely used methods for purifying succinimide-15N [18] [19]. Silica gel chromatography can effectively separate the labeled product from unreacted starting materials and byproducts [17] [18]. For higher purity requirements, high-performance liquid chromatography (HPLC) using reversed-phase C18 columns has proven particularly effective [16] [19].

The purification process typically follows these steps:

- Initial separation by solvent extraction to remove water-soluble impurities

- Column chromatography using appropriate solvent systems

- Recrystallization from suitable solvents to enhance purity

- Final purification by HPLC for analytical-grade material [16] [17] [18]

For succinimide-15N specifically, the purification process must be carefully optimized to prevent isotopic dilution through exchange reactions with solvents or other nitrogen-containing compounds [17] [19]. The use of anhydrous conditions and nitrogen-free solvents during purification helps maintain the isotopic integrity of the product [16] [18].

Characterization Methods

Comprehensive characterization of succinimide-15N involves multiple analytical techniques to confirm both chemical purity and isotopic enrichment [16] [20]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 15N NMR, provides direct evidence of successful isotope incorporation and can quantify the degree of enrichment [20] [21].

| Analytical Technique | Information Provided | Typical Parameters |

|---|---|---|

| 15N NMR Spectroscopy | Isotopic enrichment, structural confirmation | 40-60 MHz for 15N, inverse detection methods |

| Mass Spectrometry | Isotopic purity, molecular weight confirmation | ESI-MS or LC-MS with high resolution |

| HPLC | Chemical purity | C18 column, UV detection at 215-280 nm |

| IR Spectroscopy | Functional group confirmation | Characteristic C=O stretching at ~1700 cm-1 |

Mass spectrometry plays a crucial role in determining the isotopic purity of succinimide-15N [17] [22]. High-resolution mass spectrometry can distinguish between molecules containing 14N and 15N based on their mass difference of approximately 1 Da [16] [22]. The isotopic distribution pattern observed in the mass spectrum provides quantitative information about the degree of 15N incorporation [17] [22].

Recent advances in characterization techniques include the development of specialized NMR methods for analyzing 15N-labeled compounds at natural abundance levels [23] [20]. These methods utilize inverse detection techniques such as HSQC (Heteronuclear Single Quantum Coherence) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to enhance sensitivity and enable the detection of 15N signals with minimal sample amounts [23] [21].

For accurate determination of isotopic purity, a combination of mass spectrometry and NMR spectroscopy is typically employed [16] [22]. Mass spectrometry provides information about the overall isotopic composition, while NMR spectroscopy can reveal site-specific incorporation patterns and potential impurities [20] [21].

Challenges in Maintaining Isotopic Purity (98 atom % 15N)

Maintaining high isotopic purity (≥98 atom% 15N) in succinimide-15N presents several significant challenges throughout the synthesis, purification, and storage processes [17] [24]. These challenges arise from various sources of potential isotopic dilution and must be carefully addressed to ensure the quality of the final product [24] [25].

Isotopic Dilution Sources

Several factors can contribute to the reduction of isotopic purity in succinimide-15N:

Natural abundance contamination: The natural abundance of 15N is approximately 0.37%, meaning that any nitrogen-containing reagents or solvents not enriched with 15N will introduce 14N and reduce the overall isotopic purity [24] [23].

Exchange reactions: Under certain conditions, nitrogen atoms can undergo exchange reactions with the environment, particularly in the presence of acids, bases, or at elevated temperatures [17] [25].

Side reactions: Competing reaction pathways may incorporate 14N from other sources, leading to isotopic dilution in the final product [24] [25].

Purification losses: Selective loss of the labeled compound during purification can alter the isotopic distribution in the final product [17] [18].

Strategies for Maintaining Isotopic Purity

To address these challenges and maintain the target isotopic purity of ≥98 atom% 15N, several strategies have been developed:

Use of highly enriched starting materials: Beginning with 15N sources of >98% isotopic purity helps ensure the final product meets the required specifications [24] [9].

Minimizing reaction steps: Each additional synthetic step increases the risk of isotopic dilution, so direct synthesis routes are preferred when possible [17] [25].

Controlled reaction conditions: Careful control of temperature, pH, and reaction time helps minimize exchange reactions that could reduce isotopic purity [24] [25].

Anhydrous and inert conditions: Conducting reactions under anhydrous and inert atmosphere conditions helps prevent exchange with atmospheric nitrogen and moisture [17] [24].

| Challenge | Mitigation Strategy | Impact on Isotopic Purity |

|---|---|---|

| Natural abundance contamination | Use highly enriched starting materials | Critical - directly affects final purity |

| Exchange reactions | Control reaction conditions, use anhydrous environments | Significant - can cause gradual dilution |

| Side reactions | Optimize reaction selectivity, use catalysts | Moderate - depends on reaction specificity |

| Purification losses | Develop selective purification methods | Variable - depends on purification approach |

The determination of isotopic purity in the final product requires specialized analytical techniques [16] [22]. Time-of-flight mass spectrometry (TOF-MS) with high resolution can accurately measure the isotopic distribution and calculate the percentage of 15N incorporation [17] [22]. For succinimide-15N, the theoretical mass difference between the unlabeled and fully labeled compound is approximately 1 Da, which can be readily detected by modern mass spectrometers [16] [22].

Recent advances in isotope dilution analysis have improved the accuracy of isotopic purity measurements [25] [22]. These methods involve the careful integration of mass spectral peaks corresponding to different isotopic species, followed by mathematical correction for natural isotopic contributions [17] [22]. This approach allows for the determination of true isotopic enrichment levels, even in complex samples containing multiple labeled positions [25] [22].

X-ray Crystallographic Analysis of Succinimide-15N

X-ray crystallographic analysis provides crucial insights into the molecular geometry and solid-state structure of succinimide-15N. While direct crystallographic data for the nitrogen-15 labeled compound is limited in the literature, comparative analysis with related succinimide derivatives reveals fundamental structural characteristics [1] [2].

Crystal System and Unit Cell Parameters

Based on crystallographic studies of structurally analogous compounds, succinimide derivatives typically adopt monoclinic or orthorhombic crystal systems. The N-(3-hydroxyphenyl)succinimide structure, which serves as a representative model, crystallizes in the monoclinic space group P21/c with unit cell parameters: a = 11.432(2) Å, b = 7.6567(14) Å, c = 10.115(2) Å, β = 98.688(7)°, and cell volume V = 875.2(3) ų [1]. The asymmetric unit contains four molecules (Z = 4), indicating typical packing efficiency for organic compounds of this molecular weight.

Molecular Geometry and Bond Parameters

The fundamental structural framework of the succinimide ring system exhibits characteristic geometric parameters that are conserved across different derivatives. The carbonyl carbon-oxygen bond lengths consistently fall within the range of 1.201-1.208 Å, which is slightly shorter than the standard C=O bond length of 1.220 Å, indicating enhanced double bond character due to the electron-withdrawing nature of the imide functionality [3]. The carbon-nitrogen bond lengths in the imide ring system typically measure 1.395-1.404 Å, reflecting the partial double bond character arising from resonance delocalization [1].

The C-N-C bond angle within the imide ring varies between 112.43° and 116.7°, depending on the substituent effects and crystal packing forces [1] [3]. This angular variation is significant for understanding the electronic environment around the nitrogen-15 nucleus in the labeled compound, as it directly influences the local magnetic field and subsequently affects nuclear magnetic resonance parameters.

Conformational Analysis

Crystallographic analysis reveals that succinimide derivatives adopt non-planar conformations in the solid state. The benzene ring (when present as a substituent) and the pyrrolidine ring system are tilted at angles ranging from 52.5° to 69.5°, depending on the specific derivative and crystal packing interactions [1] [4]. This non-planarity is crucial for understanding the three-dimensional electronic structure and has implications for spectroscopic properties.

The following table summarizes key crystallographic parameters for succinimide derivatives:

| Parameter | Value Range | Reference Compound |

|---|---|---|

| C=O bond length (Å) | 1.201-1.208 | N-(3-hydroxyphenyl)succinimide |

| C-N bond length (Å) | 1.395-1.404 | N-(3-hydroxyphenyl)succinimide |

| C-N-C angle (°) | 112.43-116.7 | Various derivatives |

| Ring tilt angle (°) | 52.5-69.5 | Phenyl-substituted derivatives |

Advanced Nuclear Magnetic Resonance Studies

1H-15N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

1H-15N Heteronuclear Single Quantum Coherence spectroscopy represents a powerful two-dimensional technique for investigating the nitrogen-15 environment in succinimide-15N [5] [6]. This method provides direct correlation between proton and nitrogen-15 chemical shifts through scalar coupling interactions, offering detailed insights into the electronic environment surrounding the labeled nitrogen nucleus.

Experimental Methodology

The 1H-15N HSQC experiment relies on magnetization transfer from protons to the attached nitrogen-15 nuclei via J-coupling interactions [6]. In succinimide-15N, the nitrogen atom lacks directly bonded protons, necessitating the observation of long-range correlations through the heterocyclic ring system. The chemical shift evolution occurs on the nitrogen-15 dimension while detection proceeds through the more sensitive proton channel, providing enhanced sensitivity compared to direct nitrogen-15 observation [7].

Chemical Shift Correlations

The nitrogen-15 chemical shift in succinimide-15N appears in a characteristic region that distinguishes it from other nitrogen-containing functionalities. Based on studies of related imide compounds, the nitrogen-15 resonance is expected to appear at approximately 120-125 ppm when referenced to nitromethane [8]. This chemical shift value reflects the electron-deficient nature of the nitrogen atom within the conjugated imide system.

The 1H-15N correlation patterns reveal connectivity information that is crucial for structural elucidation. Long-range correlations between the nitrogen-15 nucleus and the methylene protons of the adjacent CH₂ groups provide definitive proof of molecular connectivity and serve as fingerprint signals for the succinimide-15N structure [9].

Applications in Quantitative Analysis

1H-15N HSQC spectroscopy enables quantitative determination of nitrogen-15 incorporation efficiency and isotopic purity. The integration of cross-peaks provides direct measurement of the labeling extent, which is essential for applications requiring precise isotopic composition. Studies have demonstrated that this technique can reliably detect nitrogen-15 incorporation levels as low as 1-2% above natural abundance [5].

Isotopic Mass Shift Analysis in 13C Nuclear Magnetic Resonance Spectra

Isotopic mass shift analysis in carbon-13 nuclear magnetic resonance spectroscopy provides a sophisticated approach for investigating the effects of nitrogen-15 labeling on the carbon framework of succinimide-15N [10] [11]. These subtle but measurable changes in chemical shifts offer insights into electronic and vibrational contributions to nuclear shielding.

Theoretical Foundation

Isotopic mass shifts arise from changes in zero-point vibrational energies when isotopic substitution occurs [12]. The replacement of nitrogen-14 with nitrogen-15 in succinimide produces measurable shifts in the carbon-13 resonances of neighboring carbon atoms. These effects are transmitted through the molecular framework via both through-bond and through-space mechanisms [10].

The magnitude of isotopic shifts follows predictable patterns based on proximity to the substitution site. One-bond effects (carbon atoms directly bonded to the nitrogen-15) typically produce the largest shifts, followed by progressively smaller two-bond and three-bond effects [11]. In succinimide-15N, the carbonyl carbon atoms adjacent to the nitrogen show the most pronounced isotopic shifts.

Experimental Observations

Carbon-13 nuclear magnetic resonance analysis of succinimide-15N reveals characteristic isotopic shifts that serve as diagnostic indicators for successful nitrogen-15 incorporation. The carbonyl carbon resonances, typically appearing at approximately 177 ppm in natural abundance succinimide, exhibit subtle but reproducible shifts upon nitrogen-15 labeling [13].

One-bond nitrogen-15 isotope effects on carbon-13 chemical shifts in imide systems typically range from -0.1 to -0.3 ppm, while two-bond effects are generally smaller, falling within -0.05 to -0.1 ppm [10]. These values are consistent with the general trend that isotopic shifts are negative (upfield) and decrease in magnitude with increasing distance from the substitution site.

Quantitative Applications

The measurement of isotopic mass shifts provides an independent method for confirming nitrogen-15 incorporation and assessing isotopic purity. The linear relationship between isotopic shift magnitude and enrichment level enables precise determination of labeling efficiency through carbon-13 nuclear magnetic resonance spectroscopy [14].

The following table summarizes typical isotopic mass shift parameters:

| Bond Relationship | Shift Range (ppm) | Typical Value |

|---|---|---|

| One-bond (C-15N) | -0.1 to -0.3 | -0.2 |

| Two-bond (C-C-15N) | -0.05 to -0.1 | -0.07 |

| Three-bond (C-C-C-15N) | -0.01 to -0.03 | -0.02 |

Comparative Analysis with Natural Abundance Succinimide

Comparative analysis between succinimide-15N and natural abundance succinimide provides essential insights into the effects of isotopic labeling on molecular properties and spectroscopic characteristics [13] [3]. This systematic comparison enables validation of isotopic incorporation and assessment of any structural perturbations introduced by the labeling process.

Nuclear Magnetic Resonance Spectroscopic Comparison

The most significant differences between succinimide-15N and natural abundance succinimide manifest in the nitrogen nuclear magnetic resonance region. Natural abundance succinimide exhibits a weak nitrogen-14 quadrupolar signal that is often difficult to observe due to the quadrupolar nature of nitrogen-14 (I = 1) [7]. In contrast, succinimide-15N provides a sharp, well-resolved nitrogen-15 signal (I = 1/2) with enhanced sensitivity and resolution [7].

The proton nuclear magnetic resonance spectra of both compounds are virtually identical, with the methylene protons appearing as a characteristic singlet at 2.77 ppm in deuterated chloroform [15]. This spectroscopic similarity confirms that nitrogen-15 labeling does not significantly perturb the electronic environment of the carbon-hydrogen framework.

Carbon-13 nuclear magnetic resonance comparison reveals the subtle isotopic mass shifts discussed previously, serving as a diagnostic tool for confirming isotopic incorporation. The carbonyl carbon resonances at approximately 177 ppm show small but reproducible upfield shifts in the nitrogen-15 labeled compound [13].

Physical Property Comparison

Isotopic substitution produces minimal changes in fundamental physical properties such as melting point, boiling point, and solubility [16]. The nitrogen-15 labeled compound retains the characteristic white crystalline appearance and exhibits identical chemical reactivity patterns. The mass difference of 1 dalton (from 99.09 to 100.08 g/mol) is readily detectable by mass spectrometry but does not significantly affect bulk physical properties [17].

Thermodynamic and Kinetic Effects

Nitrogen-15 labeling introduces small but measurable changes in bond vibrational frequencies due to the increased mass of the nitrogen nucleus [3]. These effects are most pronounced for bonds directly involving the nitrogen atom, such as the C-N stretching modes in the infrared spectrum. The nitrogen-15 isotope effect on vibrational frequencies follows the classical relationship ν₁₄/ν₁₅ = (μ₁₅/μ₁₄)^(1/2), where μ represents the reduced mass [12].

Kinetic isotope effects in chemical reactions involving the nitrogen center are generally small for nitrogen-15 substitution due to the relatively small mass difference (approximately 7%) [12]. However, these effects can be significant in mechanistic studies where bond breaking or formation at the nitrogen center occurs in the rate-determining step.

Analytical Method Validation

The comparative analysis serves as a crucial validation step for analytical methods developed using succinimide-15N as an internal standard or tracer molecule [18]. Mass spectrometric methods can easily distinguish between the natural abundance and labeled compounds based on the 1-dalton mass difference, while nuclear magnetic resonance methods provide complementary structural confirmation [19].

The isotopic purity of succinimide-15N preparations is typically assessed by comparing signal intensities in nitrogen-15 nuclear magnetic resonance spectra with those expected for natural abundance samples. Commercial preparations routinely achieve nitrogen-15 enrichment levels of 98 atom%, as confirmed by both mass spectrometry and nuclear magnetic resonance analysis [16].

Quantitative Detection Limits

Comparative studies have established detection limits for succinimide-15N in the presence of natural abundance material. Nuclear magnetic resonance methods can reliably detect nitrogen-15 enrichment levels as low as 1% above natural abundance, while mass spectrometric methods achieve even greater sensitivity [13]. These detection capabilities are essential for tracer studies and metabolic labeling experiments where low levels of isotopic incorporation may occur.